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molecular formula C9H14O B3053249 1-Ethynyl-1-methoxycyclohexane CAS No. 5240-36-8

1-Ethynyl-1-methoxycyclohexane

Cat. No. B3053249
M. Wt: 138.21 g/mol
InChI Key: XIAIXPAXBPDAQZ-UHFFFAOYSA-N
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Patent
US07691868B2

Procedure details

4-Ethynyl-4-methoxy-1-methyl-piperidine and 1-cyclopentyl-4-ethynyl-4-methoxy-piperidine may be prepared analogously.
Name
4-Ethynyl-4-methoxy-1-methyl-piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-cyclopentyl-4-ethynyl-4-methoxy-piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1([O:10][CH3:11])[CH2:8][CH2:7]N(C)[CH2:5][CH2:4]1)#[CH:2].[CH:12]1(N2CCC(C#C)(OC)CC2)CCCC1>>[C:1]([C:3]1([O:10][CH3:11])[CH2:8][CH2:7][CH2:12][CH2:5][CH2:4]1)#[CH:2]

Inputs

Step One
Name
4-Ethynyl-4-methoxy-1-methyl-piperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)C1(CCN(CC1)C)OC
Name
1-cyclopentyl-4-ethynyl-4-methoxy-piperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)N1CCC(CC1)(OC)C#C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(#C)C1(CCCCC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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